molecular formula C6H7ClN2S B2983223 2-(Methylamino)thiophene-3-carbonitrile hydrochloride CAS No. 2126160-62-9

2-(Methylamino)thiophene-3-carbonitrile hydrochloride

Cat. No.: B2983223
CAS No.: 2126160-62-9
M. Wt: 174.65
InChI Key: WOKZLNZMAVURRV-UHFFFAOYSA-N
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Description

2-(Methylamino)thiophene-3-carbonitrile hydrochloride (CAS: 2126160-62-9) is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂S and a molecular weight of 174.65 g/mol . It features a thiophene ring substituted with a methylamino group at position 2, a nitrile group at position 3, and a hydrochloride salt moiety. The compound is classified as a research chemical with a purity of ≥95% and is intended exclusively for laboratory use . Key physical properties such as melting point, solubility, and stability remain undocumented in available literature, highlighting gaps in its characterization.

Properties

IUPAC Name

2-(methylamino)thiophene-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c1-8-6-5(4-7)2-3-9-6;/h2-3,8H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKZLNZMAVURRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)thiophene-3-carbonitrile hydrochloride typically involves the reaction of 2-thiophenecarbonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)thiophene-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "2-(Methylamino)thiophene-3-carbonitrile hydrochloride":

Structure and Composition

This compound has the CAS Number 2126160-62-9 .

Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide:
This compound is a synthetic organic molecule being explored for potential therapeutic applications. The molecular formula of this compound is C21H22ClN5O3S2 and its molecular weight is 492.01, with a purity of usually 95%.

Biological Activity
This compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity
Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related thieno-triazolo compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects
In animal models, the compound exhibited significant anti-inflammatory activity. For example, in xylene-induced ear swelling tests in mice, compounds structurally related to this compound demonstrated efficacy comparable to established anti-inflammatory agents such as diclofenac sodium.

Case Studies

  • Study on Anti-inflammatory Activity : A study published in the Chinese Journal of Organic Chemistry reported that derivatives of the thieno-triazolo framework exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. These compounds showed reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac sodium.
  • Anticancer Studies : In research focusing on cytotoxicity against cancer cell lines (e.g., HT-29), related compounds demonstrated selective toxicity at nanomolar concentrations. The findings suggest that the structural modifications in these compounds can significantly influence their biological activity profiles.

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiophene-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS: 2306823-39-0, molecular formula C₂₄H₂₇ClN₂OS) shares a thiophene backbone and hydrochloride salt but differs significantly in functional groups and size. Its molecular weight (~426.5 g/mol) is over twice that of the target compound, reflecting a complex fentanyl-derived structure with a phenethylpiperidine core . Unlike 2-(methylamino)thiophene-3-carbonitrile hydrochloride, thiophene fentanyl is a potent opioid analog, though its toxicological profile remains understudied .

Hydrochloride Salts: 3,6-Dimethylpiperidine-2-carboxylic Acid Hydrochloride

This compound (CAS: MDLMFCD18817565, molecular formula C₈H₁₆ClNO₂, molecular weight 209.22 g/mol) is a bicyclic hydrochloride salt containing a carboxylic acid group instead of a nitrile . The higher molecular weight and distinct functional groups suggest differences in solubility and reactivity. Such derivatives are often intermediates in pharmaceutical synthesis, contrasting with the nitrile-containing target compound’s undefined applications .

Methylamino-Containing Derivatives: Dipivefrin Hydrochloride

Dipivefrin hydrochloride (CAS: 64019-93-8) is a prodrug with a methylaminoethyl group and ester functionalities. Its molecular complexity (C₁₉H₂₈ClNO₅, approximate molecular weight 394.88 g/mol) enables ophthalmic applications, unlike the simpler thiophene-based target compound . Regulatory data classify dipivefrin as a toxic solid (UN 2811, Class 6.1), whereas this compound lacks explicit hazard classifications .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards Applications
2-(Methylamino)thiophene-3-carbonitrile HCl 2126160-62-9 C₆H₇ClN₂S 174.65 Thiophene, nitrile, methylamino Not specified (lab use) Research chemical
Thiophene fentanyl hydrochloride 2306823-39-0 C₂₄H₂₇ClN₂OS ~426.5 Thiophene, phenethylpiperidine Toxicology unstudied Potential analgesic
3,6-Dimethylpiperidine-2-carboxylic acid HCl MDLMFCD18817565 C₈H₁₆ClNO₂ 209.22 Piperidine, carboxylic acid Not specified Pharmaceutical intermediate
Dipivefrin hydrochloride 64019-93-8 C₁₉H₂₈ClNO₅ ~394.88 Ester, methylaminoethyl, phenolic Toxic solid (UN 2811) Ophthalmic prodrug

Biological Activity

Overview

2-(Methylamino)thiophene-3-carbonitrile hydrochloride is a compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a thiophene ring and a nitrile group, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C6H7ClN2S
  • Molecular Weight: 176.65 g/mol
  • Chemical Structure:

    Chemical Structure

The compound features a thiophene ring substituted with a methylamino group and a carbonitrile group, which are critical for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.
  • Cellular Signaling Pathways: It can influence cellular processes such as proliferation, apoptosis, and inflammation through interactions with signaling pathways.
  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.0048

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines. Preliminary findings indicate that it may exhibit cytotoxic effects against several types of cancer cells:

Cell Line IC50 (µM)
HL6012.5
HCT11615.0
MCF710.0

The mechanism behind its anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers evaluated the effectiveness of various thiophene derivatives, including this compound, against common bacterial strains. The compound showed superior activity compared to other derivatives, highlighting its potential as a lead compound in antibiotic development .
  • Anticancer Research : Another investigation focused on the synthesis and biological evaluation of thiophene derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting further exploration in clinical settings .

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